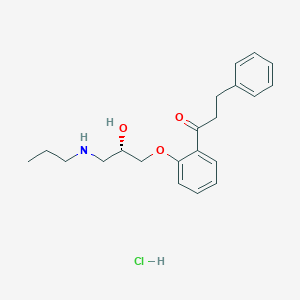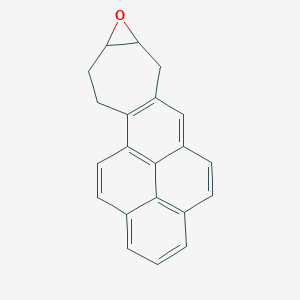
8,9-Epoxy-8,9,10,11-tetrahydro-7H-cyclohepta(a)pyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,9-Epoxy-8,9,10,11-tetrahydro-7H-cyclohepta(a)pyrene (EHCTP) is a polycyclic aromatic hydrocarbon (PAH) that is known to be a potent mutagen and carcinogen. It is formed during the incomplete combustion of organic matter, such as tobacco smoke, diesel exhaust, and grilled meats. EHCTP has been identified in many environmental samples, including air, water, soil, and food.
Mecanismo De Acción
8,9-Epoxy-8,9,10,11-tetrahydro-7H-cyclohepta(a)pyrene is metabolized by cytochrome P450 enzymes to form reactive epoxide intermediates, which can react with DNA and proteins to form adducts. These adducts can cause mutations and disrupt normal cellular functions, leading to cancer.
Efectos Bioquímicos Y Fisiológicos
8,9-Epoxy-8,9,10,11-tetrahydro-7H-cyclohepta(a)pyrene has been shown to induce oxidative stress, inflammation, and apoptosis in various cell types. It can also alter the expression of genes involved in cell cycle regulation, DNA repair, and apoptosis. 8,9-Epoxy-8,9,10,11-tetrahydro-7H-cyclohepta(a)pyrene has been found to accumulate in various tissues, including lung, liver, and kidney, and can cause tissue damage and dysfunction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
8,9-Epoxy-8,9,10,11-tetrahydro-7H-cyclohepta(a)pyrene is a useful tool for studying the mechanisms of PAH-induced carcinogenesis. It can be used to investigate the role of DNA adducts, oxidative stress, and inflammation in cancer development. However, 8,9-Epoxy-8,9,10,11-tetrahydro-7H-cyclohepta(a)pyrene is a potent mutagen and carcinogen, and caution must be taken when handling and disposing of it.
Direcciones Futuras
1. Investigate the role of 8,9-Epoxy-8,9,10,11-tetrahydro-7H-cyclohepta(a)pyrene in the development of lung cancer in humans.
2. Develop new methods for detecting and quantifying 8,9-Epoxy-8,9,10,11-tetrahydro-7H-cyclohepta(a)pyrene in environmental samples.
3. Study the effects of 8,9-Epoxy-8,9,10,11-tetrahydro-7H-cyclohepta(a)pyrene on the gut microbiome and its potential role in colorectal cancer.
4. Investigate the use of 8,9-Epoxy-8,9,10,11-tetrahydro-7H-cyclohepta(a)pyrene as a biomarker for exposure to PAHs.
5. Develop new strategies for preventing 8,9-Epoxy-8,9,10,11-tetrahydro-7H-cyclohepta(a)pyrene-induced DNA damage and carcinogenesis.
Métodos De Síntesis
8,9-Epoxy-8,9,10,11-tetrahydro-7H-cyclohepta(a)pyrene can be synthesized by the oxidation of 7,8-dihydrocyclohepta(a)pyrene with a suitable oxidizing agent, such as m-chloroperbenzoic acid or lead tetraacetate. The reaction yields a mixture of 8,9-Epoxy-8,9,10,11-tetrahydro-7H-cyclohepta(a)pyrene and its dihydrodiol, which can be separated by column chromatography.
Aplicaciones Científicas De Investigación
8,9-Epoxy-8,9,10,11-tetrahydro-7H-cyclohepta(a)pyrene has been extensively studied for its mutagenic and carcinogenic properties. It has been shown to induce DNA damage, gene mutations, and chromosomal aberrations in bacterial, mammalian, and human cells. 8,9-Epoxy-8,9,10,11-tetrahydro-7H-cyclohepta(a)pyrene is also a potent skin carcinogen in mice and has been implicated in the development of lung cancer in humans.
Propiedades
Número CAS |
101030-77-7 |
|---|---|
Nombre del producto |
8,9-Epoxy-8,9,10,11-tetrahydro-7H-cyclohepta(a)pyrene |
Fórmula molecular |
C21H16O |
Peso molecular |
284.3 g/mol |
Nombre IUPAC |
6-oxahexacyclo[12.6.2.02,9.05,7.011,21.018,22]docosa-1(21),2(9),10,12,14(22),15,17,19-octaene |
InChI |
InChI=1S/C21H16O/c1-2-12-4-5-14-10-15-11-19-18(22-19)9-8-16(15)17-7-6-13(3-1)20(12)21(14)17/h1-7,10,18-19H,8-9,11H2 |
Clave InChI |
GXPGBCCQKKYQHP-UHFFFAOYSA-N |
SMILES |
C1CC2=C(CC3C1O3)C=C4C=CC5=C6C4=C2C=CC6=CC=C5 |
SMILES canónico |
C1CC2=C(CC3C1O3)C=C4C=CC5=C6C4=C2C=CC6=CC=C5 |
Sinónimos |
8,9,10,11-Tetrahydro-8,9-epoxy-7H-cyclohepta[a]pyrene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



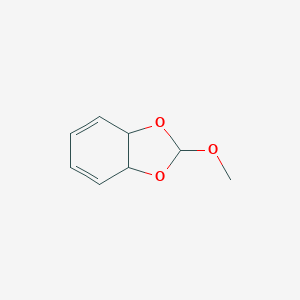

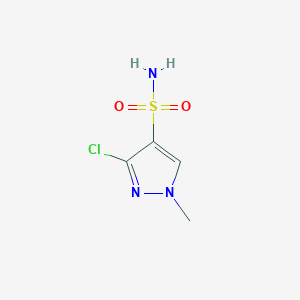

![N,N-Diethyl-2-[2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-5-yl]ethanamine;chloride](/img/structure/B10689.png)
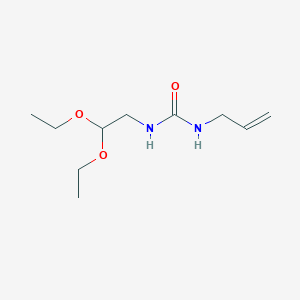
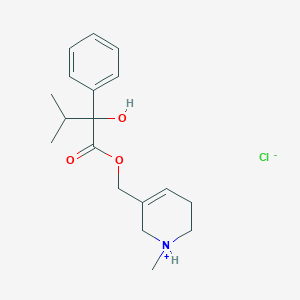

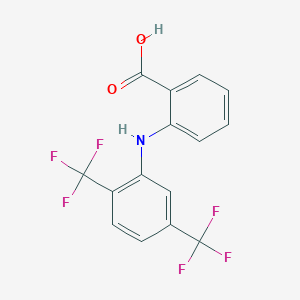
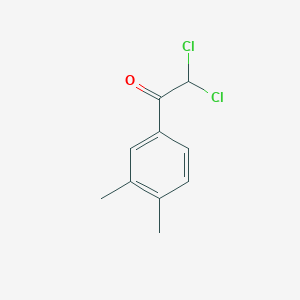
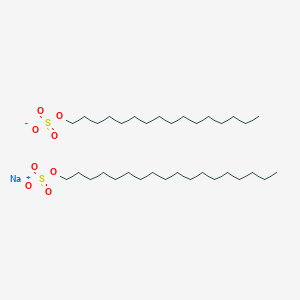
![Thiazolo[5,4-d]pyrimidine, 5-(benzylamino)-](/img/structure/B10702.png)
